molecular formula C12H11FN2O3 B13162569 1-(3-Fluorobenzyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid CAS No. 923225-79-0

1-(3-Fluorobenzyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Cat. No.: B13162569
CAS No.: 923225-79-0
M. Wt: 250.23 g/mol
InChI Key: ZGGQPUURDCTZSX-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a synthetic organic compound characterized by a fluorobenzyl group attached to a tetrahydropyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorobenzyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves multi-step organic reactions One common method includes the reaction of 3-fluorobenzyl chloride with hydrazine to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the tetrahydropyridazine ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorobenzyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(3-Fluorobenzyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain enzymes or receptors, while the tetrahydropyridazine ring may contribute to the overall stability and specificity of the compound. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 1-(3-Chlorobenzyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
  • 1-(3-Bromobenzyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
  • 1-(3-Methylbenzyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Uniqueness: The presence of the fluorine atom in 1-(3-Fluorobenzyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

CAS No.

923225-79-0

Molecular Formula

C12H11FN2O3

Molecular Weight

250.23 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]-6-oxo-4,5-dihydropyridazine-3-carboxylic acid

InChI

InChI=1S/C12H11FN2O3/c13-9-3-1-2-8(6-9)7-15-11(16)5-4-10(14-15)12(17)18/h1-3,6H,4-5,7H2,(H,17,18)

InChI Key

ZGGQPUURDCTZSX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(N=C1C(=O)O)CC2=CC(=CC=C2)F

Origin of Product

United States

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